Isocoproporphyrin

Catalog No.
S582103
CAS No.
36548-09-1
M.F
C36H38N4O8
M. Wt
654.7 g/mol
Availability
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Isocoproporphyrin

CAS Number

36548-09-1

Product Name

Isocoproporphyrin

IUPAC Name

3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid

Molecular Formula

C36H38N4O8

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

UHKZSWAPQUEURH-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C

Synonyms

isocoproporphyrin

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C

Isocoproporphyrin is a member of porphyrins.

Isocoproporphyrin (CAS 36548-09-1) is a highly specialized tetracarboxylic porphyrin intermediate and the definitive diagnostic biomarker for uroporphyrinogen decarboxylase (UROD) deficiency, the enzymatic hallmark of Porphyria Cutanea Tarda (PCT) and hexachlorobenzene-induced toxicity [1]. As an exact structural isomer of coproporphyrin III (C36H38N4O8, exact mass 654.2689 Da), it features a distinct arrangement of substituents—specifically, an ethyl and an acetate group in place of a methyl and propionate group [2]. In analytical and clinical procurement, highly pure isocoproporphyrin standards are strictly required to calibrate high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) systems, ensuring the accurate resolution of isobaric porphyrins in complex biological matrices[1].

Attempting to substitute isocoproporphyrin with its more readily available in-class analog, coproporphyrin III, critically compromises analytical accuracy [1]. Because both compounds are exact mass isomers (m/z 654.2689), standard single-stage mass spectrometry cannot distinguish between them without prior chromatographic separation[2]. Without the authentic isocoproporphyrin standard to establish precise retention times and specific collision-induced dissociation (CID) fragmentation patterns, laboratories risk misidentifying the porphyrin profile [2]. This substitution failure directly leads to the inability to differentiate PCT (where isocoproporphyrin dominates) from Hereditary Coproporphyria (where coproporphyrin III dominates), rendering the analytical assay clinically and toxicologically invalid[1].

Chromatographic Resolution of Isobaric Porphyrin Isomers

Isocoproporphyrin and coproporphyrin III share an identical molecular formula (C36H38N4O8) and monoisotopic mass (654.2689 Da). In reverse-phase HPLC, their distinct substituent arrangements result in different retention times. Utilizing the exact isocoproporphyrin standard is mandatory to establish retention time windows that prevent co-elution artifacts[1].

Evidence DimensionMonoisotopic Mass & Chromatographic Identity
Target Compound DataIsocoproporphyrin (m/z 654.2689, distinct retention time)
Comparator Or BaselineCoproporphyrin III (m/z 654.2689, distinct retention time)
Quantified Difference0 Da mass difference, necessitating >1.5 chromatographic resolution (Rs)
ConditionsReverse-phase HPLC-MS/MS of biological extracts

Procurement of the exact standard is the only way to calibrate LC systems to resolve these exact-mass isomers, preventing false-positive diagnoses of Hereditary Coproporphyria.

Fluorimetric Emission Calibration for Diagnostic Screening

Porphyrin profiles exhibit distinct fluorescence emission maxima depending on the dominant species. Plasma rich in isocoproporphyrin demonstrates a fluorescence emission peak at 618–620 nm [1]. In contrast, profiles dominated by protoporphyrin or coproporphyrin shift the emission maximum to 626–628 nm [2]. Procuring isocoproporphyrin allows for the precise optical calibration of fluorimetric detectors to this specific window [1].

Evidence DimensionFluorescence Emission Maximum
Target Compound Data618–620 nm (Isocoproporphyrin-dominant profile)
Comparator Or Baseline626–628 nm (Protoporphyrin/Coproporphyrin-dominant profile)
Quantified Difference6–10 nm blue-shift in emission peak
ConditionsNeutral pH plasma or buffered aqueous solutions, excitation at ~400-415 nm

Accurate wavelength calibration using this standard ensures reliable qualitative screening and prevents misclassification of porphyria subtypes in clinical fluorimetry.

Fecal Biomarker Dominance in UROD-Deficiency Models

In established models of uroporphyrinogen decarboxylase (UROD) deficiency, isocoproporphyrin becomes the overwhelmingly dominant fecal metabolite. Quantitative HPLC analyses demonstrate that isocoproporphyrin constitutes approximately 28% of total fecal porphyrins in active PCT, whereas coproporphyrin accounts for only 9%[1]. Relying on coproporphyrin standards fails to capture the primary metabolic sink of the disease state[1].

Evidence DimensionFecal Porphyrin Fraction
Target Compound Data~28% of total fecal porphyrins
Comparator Or BaselineCoproporphyrin (~9% of total fecal porphyrins)
Quantified Difference>3-fold higher abundance in UROD-deficient feces
ConditionsFecal extraction and HPLC-fluorescence quantification in active PCT/HCB models

Toxicological and metabolic studies must procure isocoproporphyrin to accurately quantify the primary biomarker of UROD inhibition, rather than relying on minor secondary metabolites.

MS/MS Fragmentation Specificity for High-Throughput Assays

While isocoproporphyrin and coproporphyrin III share the same precursor ion [M+H]+ at m/z 655.27, their tandem mass spectrometric (MS/MS) behavior differs. The unique ethyl and acetate substituents on the isocoproporphyrin macrocycle yield characteristic collision-induced dissociation (CID) product ion spectra that diverge from the standard propionate/methyl losses seen in coproporphyrin III[1]. The authentic standard is required to map these specific transitions for Multiple Reaction Monitoring (MRM) assays[1].

Evidence DimensionCID Fragmentation Pattern
Target Compound DataUnique product ion transitions derived from ethyl/acetate cleavage
Comparator Or BaselineCoproporphyrin III (standard methyl/propionate cleavage transitions)
Quantified DifferenceDistinct MRM transition ratios despite identical precursor m/z (655.27)
ConditionsUHPLC-ESI-MS/MS in positive ion mode

Establishing precise MRM transitions with the authentic standard is essential for developing high-throughput, multiplexed LC-MS/MS diagnostic panels that bypass the need for lengthy chromatographic separation.

Clinical LC-MS/MS Diagnostic Panel Calibration

Isocoproporphyrin is the right choice for calibrating retention times and MRM transitions in multiplexed LC-MS/MS assays. Because it is an exact mass isomer of coproporphyrin III, utilizing the authentic standard is the only way to ensure baseline chromatographic resolution and prevent false-positive diagnoses of acute hepatic porphyrias [1].

Fluorimetric Screening Assay Validation

In clinical laboratories performing rapid plasma screening for cutaneous porphyrias, this standard is essential for calibrating the 618–620 nm emission window. It ensures the optical detectors can accurately differentiate the Porphyria Cutanea Tarda profile from the 626–628 nm peak characteristic of Variegate Porphyria [1].

Toxicology and Environmental Exposure Modeling

For toxicological studies assessing uroporphyrinogen decarboxylase (UROD) inhibition—such as in hexachlorobenzene exposure models—procuring isocoproporphyrin is critical. It allows researchers to accurately quantify the primary accumulating fecal metabolite, which represents up to 28% of the porphyrin pool, rather than relying on minor secondary markers like coproporphyrin[2].

XLogP3

2.7

Wikipedia

Isocoproporphyrin

Dates

Last modified: 02-18-2024

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